molecular formula C15H20N2O2S B12728722 Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone CAS No. 88655-34-9

Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B12728722
CAS No.: 88655-34-9
M. Wt: 292.4 g/mol
InChI Key: WUNAWOZTSWKQFA-UHFFFAOYSA-N
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Description

Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents under controlled conditions.

    Substitution reactions: To introduce the ethoxy and methyl groups, specific reagents and catalysts are used.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
  • Tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone

Uniqueness

Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is unique due to the specific substitution pattern on the phenyl ring. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

88655-34-9

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-[2-(4-ethoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H20N2O2S/c1-3-19-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)20/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,20)

InChI Key

WUNAWOZTSWKQFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=S)C

Origin of Product

United States

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